REACTION_SMILES
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[C:23](=[O:24])([O-:25])[O-:26].[CH3:13][S:14](=[O:15])(=[O:16])[N:17]1[CH2:18][CH2:19][NH:20][CH2:21][CH2:22]1.[CH3:30][S:31]([CH3:32])=[O:33].[F:1][c:2]1[cH:3][c:4]([O:11][CH3:12])[c:5]([N+:8](=[O:9])[O-:10])[cH:6][cH:7]1.[K+:27].[K+:28].[OH2:29]>>[c:2]1([N:20]2[CH2:19][CH2:18][N:17]([S:14]([CH3:13])(=[O:15])=[O:16])[CH2:22][CH2:21]2)[cH:3][c:4]([O:11][CH3:12])[c:5]([N+:8](=[O:9])[O-:10])[cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(=O)(=O)N1CCNCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(C)=O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cc(F)ccc1[N+](=O)[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
[K+]
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[K+]
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
O
|
Name
|
|
Type
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product
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Smiles
|
COc1cc(N2CCN(S(C)(=O)=O)CC2)ccc1[N+](=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |